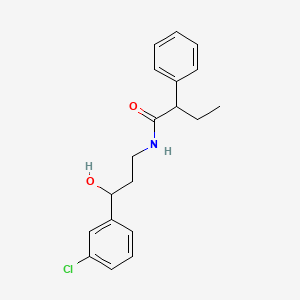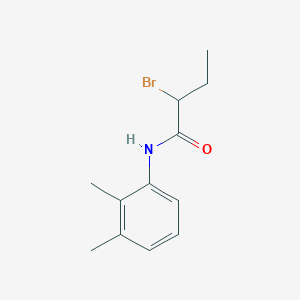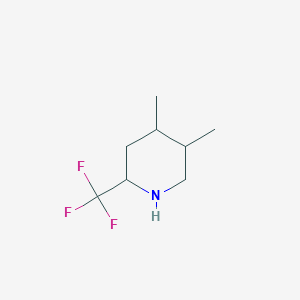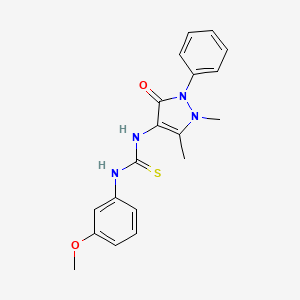
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as PPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's mechanism of action involves its binding to the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions, including calcium signaling, oxidative stress, and protein folding. (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's binding to the sigma-1 receptor results in the modulation of these cellular functions, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects:
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's biochemical and physiological effects include the modulation of neurotransmitter levels, such as serotonin and dopamine, in the brain. This modulation results in the alleviation of symptoms associated with neurological disorders, such as depression and anxiety. Additionally, (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of cellular functions. However, one limitation is the lack of studies on the long-term effects of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone on the brain and other organs.
Orientations Futures
For (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone research include the investigation of its potential therapeutic properties in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies on the long-term effects of (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone on the brain and other organs are needed to fully understand its safety and efficacy. Finally, the development of more efficient synthesis methods for (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may lead to its widespread use in clinical settings.
Méthodes De Synthèse
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 1-(2-pyridyl)piperazine with propargyl bromide, followed by the reaction with 4-piperidone hydrochloride and 1-benzyl-2,5-dimethylpyrrolidine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make (1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone a promising candidate for the treatment of various neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Propriétés
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-11-20-13-7-16(8-14-20)18(22)21-12-3-4-17(21)15-5-9-19-10-6-15/h1,5-6,9-10,16-17H,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCJJVPBKTVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Prop-2-ynylpiperidin-4-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)



![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)



![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)
![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)

![3,4-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2929971.png)
![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)